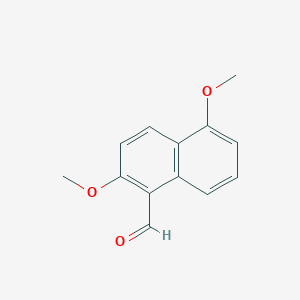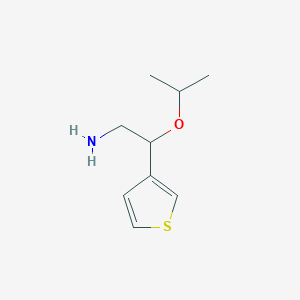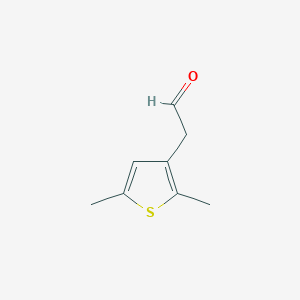
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C8H10OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an aldehyde functional group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde can be synthesized through the condensation of thiophene derivatives with aldehyde precursors. One common method involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(2,5-Dimethylthiophen-3-yl)acetic acid.
Reduction: 2-(2,5-Dimethylthiophen-3-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and thiophenes.
Mecanismo De Acción
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dimethylthiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Acetyl-2,5-dimethylthiophene: Contains a ketone group instead of an aldehyde.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is unique due to the presence of both the thiophene ring and the aldehyde functional group.
Propiedades
Fórmula molecular |
C8H10OS |
|---|---|
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
2-(2,5-dimethylthiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6-5-8(3-4-9)7(2)10-6/h4-5H,3H2,1-2H3 |
Clave InChI |
HNVIQOATELCNKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
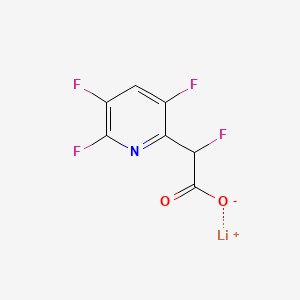
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
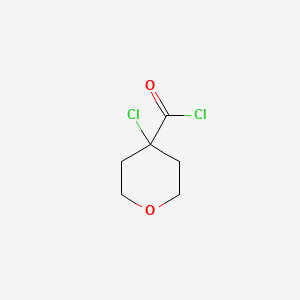
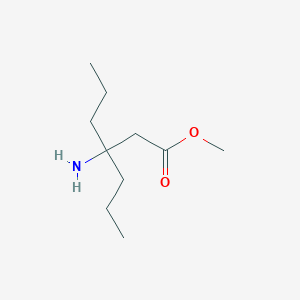
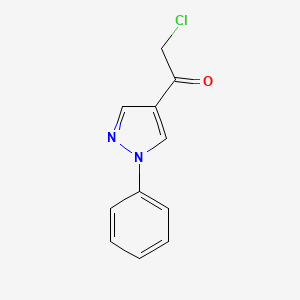

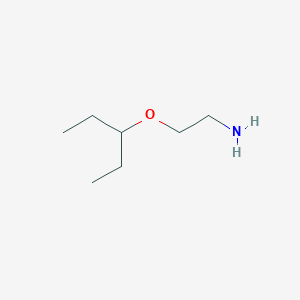
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
